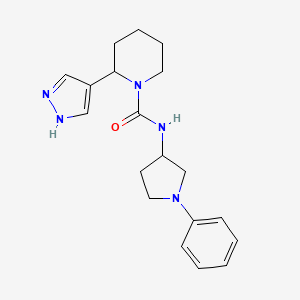
2-Amino-2-phenyl-1-(2-propylmorpholin-4-yl)ethanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-phenyl-1-(2-propylmorpholin-4-yl)ethanone;hydrochloride, also known as A-366, is a novel synthetic compound that has been recently developed and studied for its potential applications in scientific research. A-366 is a selective inhibitor of the lysine-specific demethylase 5A (KDM5A), a chromatin-modifying enzyme that plays a crucial role in epigenetic regulation of gene expression.
作用机制
2-Amino-2-phenyl-1-(2-propylmorpholin-4-yl)ethanone;hydrochloride selectively inhibits KDM5A by binding to its active site, preventing the demethylation of histone H3 lysine 4 (H3K4) and altering the chromatin structure. This inhibition leads to the activation of tumor suppressor genes and the repression of oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells. In neuronal cells, this compound promotes the differentiation by regulating the expression of genes involved in neurogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on cells and tissues. In cancer cells, this compound induces cell cycle arrest and apoptosis by regulating the expression of genes involved in cell cycle progression and apoptosis. In neuronal cells, this compound promotes differentiation by regulating the expression of genes involved in neurogenesis. This compound has also been shown to alter the chromatin structure by inhibiting the demethylation of H3K4, leading to the activation of tumor suppressor genes and the repression of oncogenes.
实验室实验的优点和局限性
2-Amino-2-phenyl-1-(2-propylmorpholin-4-yl)ethanone;hydrochloride has several advantages as a research tool, including its high potency and selectivity for KDM5A, its ability to alter the chromatin structure, and its potential applications in various fields of research. However, there are also some limitations to its use in lab experiments, including its potential off-target effects, its limited solubility in water, and its potential toxicity in vivo.
未来方向
There are several potential future directions for the use of 2-Amino-2-phenyl-1-(2-propylmorpholin-4-yl)ethanone;hydrochloride in various fields of research. In cancer biology, this compound could be further studied for its potential use as a cancer therapy, either alone or in combination with other drugs. In neurobiology, this compound could be used to study the mechanisms of neurogenesis and the potential use of epigenetic regulation in the treatment of neurological disorders. Additionally, this compound could be further optimized for its pharmacokinetic properties and toxicity profile for potential use in vivo.
合成方法
The synthesis of 2-Amino-2-phenyl-1-(2-propylmorpholin-4-yl)ethanone;hydrochloride involves a multi-step process that starts with the reaction of 2-bromobenzaldehyde with 2-propylmorpholine to form the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to obtain the corresponding amine, which is further reacted with 2-phenylacetyl chloride to form the final product, this compound hydrochloride. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for various research applications.
科学研究应用
2-Amino-2-phenyl-1-(2-propylmorpholin-4-yl)ethanone;hydrochloride has been extensively studied for its potential applications in various fields of scientific research, including cancer biology, neurobiology, and epigenetics. The selective inhibition of KDM5A by this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy. This compound has also been shown to enhance the differentiation of neuronal cells, suggesting its potential use in neurobiological research. Additionally, this compound has been used to study the role of KDM5A in epigenetic regulation of gene expression, providing insights into the mechanisms of epigenetic regulation.
属性
IUPAC Name |
2-amino-2-phenyl-1-(2-propylmorpholin-4-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-2-6-13-11-17(9-10-19-13)15(18)14(16)12-7-4-3-5-8-12;/h3-5,7-8,13-14H,2,6,9-11,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWFQIFNUNVKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCO1)C(=O)C(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methyloxolan-3-yl)-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7643200.png)
![2-Amino-1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]butan-1-one;hydrochloride](/img/structure/B7643208.png)

![N-[2-(6-methylpyridin-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643218.png)
![2-Amino-1-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-2-phenylethanone;hydrochloride](/img/structure/B7643220.png)
![N-[1-(2,3-difluorophenyl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643226.png)
![3-[1-(2,3-Difluorophenyl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea](/img/structure/B7643232.png)
![N-[1-(2,3-difluorophenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643239.png)
![2-Amino-1-[2-[3-(difluoromethoxy)phenyl]morpholin-4-yl]propan-1-one](/img/structure/B7643250.png)
![N-[3-(3-methyl-1,2,4-triazol-4-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7643275.png)
![1-ethyl-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7643283.png)
![2-Tert-butyl-5-methyl-4-[(7-methyl-2-oxochromen-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643287.png)
![[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7643293.png)